Ethanamine, 2-methoxy-, hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

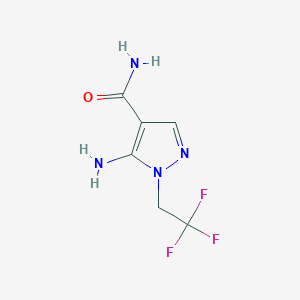

Ethanamine, 2-methoxy-, hydrochloride: is an organic compound with the molecular formula C₃H₉NO·HCl . It is a colorless to pale yellow liquid that is highly soluble in water. This compound is commonly used as an intermediate in the synthesis of various chemicals and pharmaceuticals due to its reactivity and functional groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Ethanamine, 2-methoxy-, hydrochloride typically involves the following steps:

Preparation of Benzyl Imine Intermediate: This step involves the reaction of ethanolamine with benzaldehyde to form an aldimine intermediate.

Methylation: The aldimine intermediate is then methylated under alkaline conditions to form N-benzyl alkenyl-2-methoxy ethylamine.

Hydrolysis and Neutralization: The N-benzyl alkenyl-2-methoxy ethylamine is hydrolyzed and neutralized to obtain this compound.

Industrial Production Methods: Industrial production of this compound involves the use of ethylene glycol monomethyl ether and ammonia under high temperature and pressure conditions, typically catalyzed by nickel or alumina . This method is efficient and suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: Ethanamine, 2-methoxy-, hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with phosphoimidazolide-activated derivatives of nucleosides.

Amide Formation: It reacts with carboxylic acids to form amides.

Aza-Michael Addition: It is used for the chemical modification of α-acrylated cross-linked polymers.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include phosphoimidazolide-activated nucleosides.

Amide Formation: Carboxylic acids are used as reagents.

Aza-Michael Addition: α-Acrylated cross-linked polymers are used as substrates.

Major Products Formed:

Substitution Reactions: Nucleoside derivatives.

Amide Formation: Amides.

Aza-Michael Addition: Modified polymers.

Aplicaciones Científicas De Investigación

Ethanamine, 2-methoxy-, hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of lipid-like materials for RNA interference (RNAi) therapeutics.

Biology: It is involved in the chemical modification of biomolecules and polymers.

Medicine: It is used in the synthesis of pharmaceutical intermediates and potential therapeutic agents.

Industry: It is used in the production of fine chemicals, polymers, and other industrial products.

Mecanismo De Acción

The mechanism of action of Ethanamine, 2-methoxy-, hydrochloride involves its reactivity with various functional groups. It acts as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In amide formation, it reacts with carboxylic acids to form stable amide bonds. The compound’s reactivity is primarily due to the presence of the amino and methoxy functional groups, which facilitate various chemical transformations .

Comparación Con Compuestos Similares

- 2-Aminoethyl methyl ether

- 2-Methoxyethanamine

- 1-Methoxy-2-aminoethane

Comparison: Ethanamine, 2-methoxy-, hydrochloride is unique due to its specific functional groups, which provide distinct reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a balance of nucleophilicity and stability, making it suitable for a wide range of applications in chemistry, biology, and industry .

Propiedades

Número CAS |

18600-40-3 |

|---|---|

Fórmula molecular |

C3H10ClNO |

Peso molecular |

111.57 g/mol |

Nombre IUPAC |

2-methoxyethanamine;hydrochloride |

InChI |

InChI=1S/C3H9NO.ClH/c1-5-3-2-4;/h2-4H2,1H3;1H |

Clave InChI |

JQUFXTGKSYBEPD-UHFFFAOYSA-N |

SMILES canónico |

COCCN.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,4-Difluoro-3-(pyridin-4-yl)phenyl]boronic acid](/img/structure/B8659448.png)

![2-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B8659472.png)

![Methyl 2-[(ethoxycarbonyl)amino]-4-nitrobenzoate](/img/structure/B8659490.png)

![Methyl 2-methyl-2-[(trimethylsilyl)oxy]propanoate](/img/structure/B8659536.png)